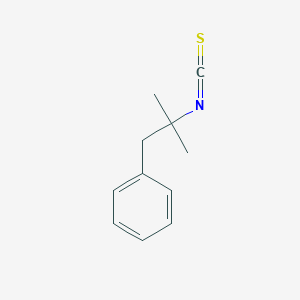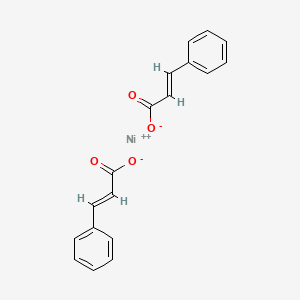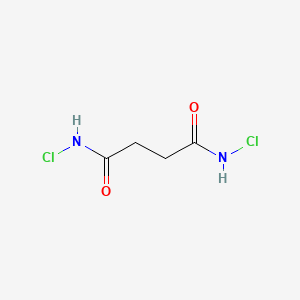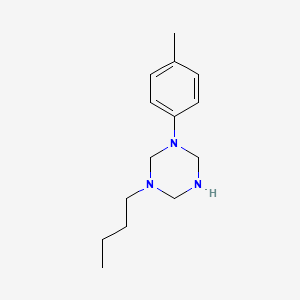
1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane is an organic compound belonging to the triazinane family Triazinanes are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane typically involves the reaction of 4-methylbenzylamine with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the triazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or methylphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new triazinane derivatives with different substituents.
Applications De Recherche Scientifique
1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-3-(3-chloro-4-methylphenyl)-1,3,5-triazinane
- 1-Butyl-3-(4-methoxyphenyl)-1,3,5-triazinane
- 1-Butyl-3-(4-fluorophenyl)-1,3,5-triazinane
Uniqueness
1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties
Propriétés
Numéro CAS |
65305-93-3 |
|---|---|
Formule moléculaire |
C14H23N3 |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
1-butyl-3-(4-methylphenyl)-1,3,5-triazinane |
InChI |
InChI=1S/C14H23N3/c1-3-4-9-16-10-15-11-17(12-16)14-7-5-13(2)6-8-14/h5-8,15H,3-4,9-12H2,1-2H3 |
Clé InChI |
USUBDQLGMKYMSB-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CNCN(C1)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



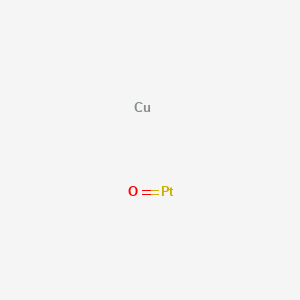
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
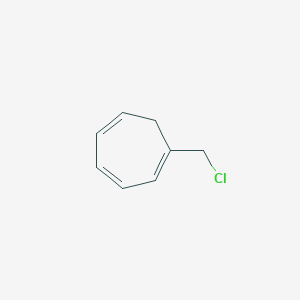
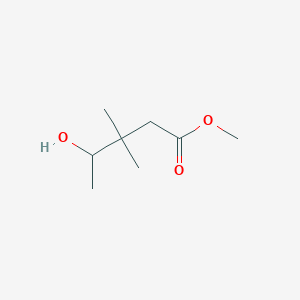
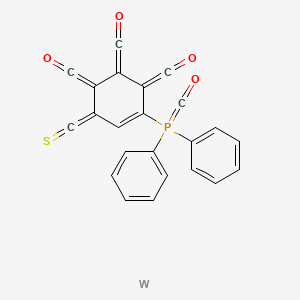
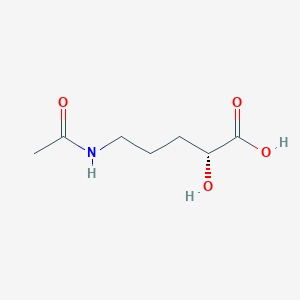
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)

![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)
